Salicylic Acid

Beschreibung

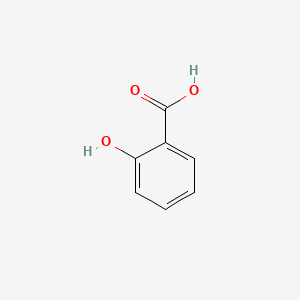

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3, Array | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | salicylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Salicylic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25496-36-0 | |

| Record name | Benzoic acid, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25496-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7026368 | |

| Record name | Salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

315 °F (157 °C) (closed cup), 157 °C | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol) | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4 | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.8 (Air= 1), Relative vapor density (air = 1): 4.8 | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114 | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol | |

CAS No. |

69-72-7 | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | salicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Salicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O414PZ4LPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Metabolism of Salicylic Acid

Biosynthetic Pathways in Plants

Plants utilize two main biosynthetic pathways for salicylic (B10762653) acid: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. While both pathways start from chorismate, their relative importance can vary significantly among different plant species.

Isochorismate Synthase (ICS) Pathway

The ICS pathway is widely recognized as the primary route for pathogen-induced SA biosynthesis in several plant species, especially in Arabidopsis thaliana, where it accounts for over 90% of defense-related SA production. This pathway largely operates within the chloroplasts.

The initial and pivotal step in the ICS pathway involves the conversion of chorismate to isochorismate (IC). This reaction is catalyzed by the enzyme Isochorismate Synthase (ICS). Chorismate, a central metabolic intermediate derived from the shikimate pathway, serves as a precursor for various aromatic amino acids and secondary metabolites, including SA. The ICS enzyme, an isomerase, facilitates the isomerization of chorismate by changing a C4 hydroxyl group to C2, resulting in isochorismate. This conversion is a common step shared with bacterial SA biosynthesis, where ICS enzymes are well-studied magnesium-dependent enzymes belonging to the MST (menaquinone, siderophore, and tryptophan) family. In Arabidopsis, two ICS homologs, AtICS1 and AtICS2, exist, with AtICS1 being the primary contributor to pathogen-induced SA production due to its transcriptional regulation.

Following its synthesis in the chloroplasts, isochorismate is transported to the cytosol. This transport is facilitated by the chloroplast-localized MATE transporter, ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5). In the cytosol, the biosynthesis of SA from isochorismate proceeds through a crucial step catalyzed by the GH3 amino acid-conjugating enzyme, avrPphB SUSCEPTIBLE 3 (PBS3). PBS3 catalyzes the conjugation of L-glutamate to isochorismate, forming an unstable intermediate known as isochorismate-9-glutamate (IC-9-Glu). This intermediate is then converted to salicylic acid, either through spontaneous decomposition or, at an accelerated rate, by the enzyme ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1), particularly in plants of the Brassicaceae family. The co-expression of functional ICS1, EDS5, and PBS3 is essential for significant SA accumulation.

The significance of the ICS pathway for SA biosynthesis varies across different plant species. While it is the predominant pathway in Arabidopsis thaliana, contributing to the majority of pathogen-induced SA, other plants may rely more heavily on alternative pathways. For instance, in rice, the PAL pathway appears to be more important for SA accumulation. In soybeans, both ICS and PAL pathways may contribute equally to SA production. This species-specific variation highlights the complexity of SA biosynthesis across the plant kingdom.

Phenylalanine Ammonia-Lyase (PAL) Pathway

The Phenylalanine Ammonia-Lyase (PAL) pathway represents an alternative route for SA biosynthesis in plants. While genetic studies in Arabidopsis suggest the ICS pathway is primary, biochemical studies, particularly those using isotope feeding, have historically indicated that plants can synthesize SA from cinnamate, a product of PAL activity. This pathway is thought to occur entirely in the cytosol.

In the PAL pathway, L-phenylalanine serves as a key intermediate. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of phenylalanine to trans-cinnamic acid (tCA). This reaction is the first committed step in the phenylpropanoid pathway, which is a broad metabolic route leading to the synthesis of various phenolic compounds, including lignins and phytoalexins, in addition to SA. Subsequent steps involve the conversion of trans-cinnamic acid to benzoic acid, which can then be hydroxylated to form SA. Alternatively, trans-cinnamic acid can be ortho-hydroxylated to form o-coumaric acid, which is then converted to SA. However, recent research, particularly in Arabidopsis thaliana, has challenged the direct contribution of phenylalanine to SA biosynthesis via the PAL pathway, suggesting that while benzoic acid can be converted to SA, phenylalanine itself may not be a direct precursor for SA in this specific plant.

Multi-step Enzymatic Processes

In plants, this compound biosynthesis primarily proceeds through two distinct pathways, both originating from chorismate, an end-product of the shikimate pathway: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. encyclopedia.pubresearchgate.netfrontiersin.orgmdpi.comtandfonline.comnih.govfrontiersin.orgmdpi.comoup.combiorxiv.orgbiorxiv.org

The ICS pathway is generally considered the predominant route for SA synthesis in many plant species, contributing to over 90% of SA accumulation in response to pathogens in plants like Arabidopsis. encyclopedia.pubfrontiersin.orgoup.combiorxiv.org This pathway initiates in the plastids where chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). encyclopedia.pubresearchgate.netnih.govmdpi.comfrontiersin.orgtandfonline.comnih.govmdpi.combiorxiv.org Subsequently, the plastid-localized MATE transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) facilitates the export of isochorismate from the plastids into the cytosol. researchgate.netnih.govmdpi.combiorxiv.org In the cytosol, isochorismate is then conjugated with L-glutamate by the GH3 amino acid-conjugating enzyme avrPphB SUSCEPTIBLE 3 (PBS3), forming an unstable intermediate, isochorismate-9-glutamate. researchgate.netmdpi.comnih.govmdpi.combiorxiv.orgbiorxiv.org This intermediate can spontaneously decompose into salicylate (B1505791) and 2-hydroxy-acryloyl-N-glutamate, or its conversion to SA can be enhanced by the acyltransferase ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1). researchgate.netmdpi.comoup.combiorxiv.orgbiorxiv.org

The PAL pathway , while contributing a smaller fraction of SA in some species, is also crucial for SA biosynthesis. This pathway occurs in the cytosol and begins with the conversion of phenylalanine to trans-cinnamic acid (tCA) by phenylalanine ammonia-lyase (PAL). frontiersin.orgmdpi.comtandfonline.comnih.govfrontiersin.orgmdpi.combiorxiv.orgbiorxiv.orgfrontiersin.org Trans-cinnamic acid then serves as a precursor for various routes leading to SA. It can be converted to SA via intermediates such as ortho-coumaric acid or benzoic acid (BA). mdpi.comfrontiersin.org The conversion of tCA into benzoic acid can involve enzymes like Abnormal Inflorescence Meristem 1 (AIM1), a 3-hydroxyacyl-CoA dehydrogenase. nih.govmdpi.com Benzoic acid is then hydroxylated to SA, potentially by benzoic acid 2-hydroxylase (BA2H). mdpi.comfrontiersin.org

Species-Specific Importance of PAL Pathway

The relative contribution of the ICS and PAL pathways to total SA biosynthesis exhibits species-specific variations. frontiersin.orgnih.govmdpi.combiorxiv.orgugent.benih.gov For instance, in Arabidopsis thaliana, the ICS pathway, particularly through ICS1 (also known as SID2), accounts for the majority (90-95%) of pathogen-induced SA accumulation. frontiersin.orgtandfonline.comnih.govbiorxiv.org In contrast, the PAL pathway appears to be more significant for SA accumulation in rice. frontiersin.orgnih.gov In soybeans, both pathways may contribute equally to SA production. frontiersin.orgnih.gov It is important to note that PAL is an upstream enzyme in the phenylpropanoid pathway, which leads to the synthesis of a wide array of other defense-related compounds in plants, highlighting its broader role beyond direct SA production. frontiersin.orgnih.gov

This compound Biosynthesis in Microorganisms (Bacteria, Fungi)

This compound and its derivatives are produced as natural products in various microorganisms, including numerous bacterial species (e.g., Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria) and fungi. encyclopedia.pubresearchgate.netnih.govresearchgate.netresearchgate.net The genes encoding the enzymes for these biosynthetic pathways are often organized into biosynthetic gene clusters (BGCs) on the microbial genome. encyclopedia.pubnih.govresearchgate.net

Distinct Biosynthetic Pathways in Bacteria (e.g., NRPS/PKS Gene Clusters)

Bacterial SA biosynthesis typically follows two main routes, which are distinct from the plant PAL pathway. encyclopedia.pubnih.gov

ICS-Isochorismate Pyruvate (B1213749) Lyase (IPL) Pathway: Many SA-producing bacterial species, such as Pseudomonas and Bacillus species, utilize an ICS-like pathway. In this route, chorismate is first converted to isochorismate by ICS (e.g., PchA in Pseudomonas). The subsequent crucial step involves isochorismate pyruvate lyase (IPL, e.g., PchB in Pseudomonas), which converts isochorismate directly to this compound and pyruvate. encyclopedia.pubresearchgate.netnih.govmdpi.comfrontiersin.orgtandfonline.comresearchgate.netresearchgate.net Notably, no orthologous gene corresponding to bacterial IPL has been identified in plant genomes. encyclopedia.pubmdpi.comtandfonline.com

Salicylate Synthase (SAS) Pathway: Some pathogenic bacterial species, including Yersinia, Vibrio, Salmonella, and Mycobacterium, possess a single bifunctional enzyme known as salicylate synthase (SAS). researchgate.netmdpi.comresearchgate.netresearchgate.net This enzyme, exemplified by MbtI in Mycobacterium and Irp9 in Yersinia, directly converts chorismate to this compound, often through an isochorismate intermediate. researchgate.netmdpi.comresearchgate.netresearchgate.net

These bacterial biosynthetic enzymes (ICS, IPL, and SAS) are frequently encoded by specific modules within Nonribosomal Peptide Synthetase (NRPS) or hybrid NRPS/Polyketide Synthase (PKS) gene clusters. encyclopedia.pubresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net NRPS and PKS systems are responsible for synthesizing a wide array of diverse natural microbial products, including antibiotics, toxins, and siderophores. encyclopedia.pubnih.gov

Salicylate Production Linked to Siderophore Biosynthesis

A significant aspect of bacterial this compound production is its strong association with the biosynthesis of small ferric-ion-chelating molecules called siderophores, particularly salicyl-derived siderophores (catecholates), under iron-limited conditions. encyclopedia.pubresearchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.netpnas.org Siderophores are critical for iron acquisition by microorganisms. This compound often serves as a key precursor or an intermediate compound that is ultimately incorporated into these siderophores. encyclopedia.pubresearchgate.netnih.govresearchgate.net Examples of such salicylate-derived siderophores include pyochelin and bacillibactin (involving NRPS) and yersiniabactin (B1219798) and mycobactin (B74219) (involving NRPS/PKS hybrid clusters). encyclopedia.pubnih.govpnas.org

The table below provides examples of bacterial species and their associated salicylate-derived siderophores:

| Bacterial Species | Associated Salicylate-Derived Siderophore(s) | Biosynthetic Gene Cluster Type |

| Pseudomonas spp. | Pyochelin, Pseudomonine | NRPS/PKS |

| Bacillus spp. | Bacillibactin | NRPS |

| Mycobacterium spp. | Mycobactin | NRPS/PKS |

| Yersinia spp. | Yersiniabactin | NRPS/PKS |

| Vibrio spp. | Vibriobactin | NRPS |

| Azospirillum spp. | Azotobactin | NRPS |

| Salmonella spp. | Enterobactin | NRPS |

Metabolic Modifications of this compound

Once synthesized, the levels of free this compound are tightly regulated through a series of chemical modifications. These modifications are crucial for maintaining SA homeostasis, as SA can be chemically reactive, lipophilic, and potentially phytotoxic at high concentrations. encyclopedia.pubresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comoup.combiorxiv.orgfrontiersin.orgoup.com These modifications often render SA inactive, facilitating its storage, transport, or degradation. mdpi.comoup.combiorxiv.orgfrontiersin.orgoup.com

Key metabolic modifications of this compound include:

Glycosylation: This is a major modification where glucose is conjugated to SA, typically forming two inactive storage forms: this compound 2-O-β-D-glucose (SAG) and salicylate glucose ester (SGE). researchgate.netnih.govmdpi.comoup.combiorxiv.orgbiorxiv.orgfrontiersin.orgoup.com SAG is formed by the conjugation of glucose to the hydroxyl group of SA, primarily catalyzed by UDP-glycosyltransferases UGT74F1 and UGT74F2. mdpi.com SGE results from glucose conjugation to the carboxyl group, mainly by UGT74F2. mdpi.comoup.com Both SAG and SGE are transported into the vacuole for storage and can be hydrolyzed back to active free SA when needed. nih.govmdpi.combiorxiv.orgfrontiersin.orgoup.com

Methylation: The methylation of the carboxyl group of SA leads to the formation of methyl salicylate (MeSA). researchgate.netmdpi.comoup.combiorxiv.orgfrontiersin.orgoup.com This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, such as BA/SA carboxyl methyltransferase 1 (BSMT1). mdpi.com MeSA is a volatile compound that plays a role in plant-insect interactions and systemic acquired resistance (SAR) signaling, acting as a mobile signal that can be transported to distal parts of the plant and then hydrolyzed back to SA. researchgate.netoup.combiorxiv.orgoup.com

Hydroxylation: SA can undergo hydroxylation to produce dihydroxybenzoic acids (DHBAs). researchgate.netmdpi.comoup.combiorxiv.orgfrontiersin.orgresearchgate.netoup.com Examples include 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid (GA). researchgate.netmdpi.comoup.combiorxiv.orgresearchgate.netoup.com These reactions are catalyzed by salicylate hydroxylases, such as SA 3-hydroxylase (S3H) and SA 5-hydroxylase (S5H). researchgate.netmdpi.comoup.combiorxiv.orgresearchgate.netoup.com Hydroxylation can be a major pathway for SA catabolism in some plant species. oup.com

Amino Acid Conjugation: SA can also be conjugated with amino acids, forming derivatives like salicyloyl-L-aspartate (SA-Asp), a process mediated by enzymes from the GH3 family. mdpi.combiorxiv.orgoup.com

Sulfonation: Sulfonation is another chemical modification that SA can undergo. oup.combiorxiv.orgoup.com

Decarboxylative hydroxylation: In certain bacterial and fungal species, SA can undergo decarboxylative hydroxylation, leading to the formation of catechol. researchgate.netoup.com This process has been observed in bacteria such as Pseudomonas putida, where an enzyme like NahG (a flavin-dependent monooxygenase) catalyzes this conversion. oup.com

Compound Names and PubChem CIDs

Advanced Research on Salicylic Acid in Plant Physiology and Stress Responses

Salicylic (B10762653) Acid-Mediated Plant Defense Mechanisms

Salicylic acid is recognized as one of the most effective natural plant protection compounds, playing a central role in activating plant stress responses and serving as an immunostimulant plant defense activator mdpi.com. It is a key component of the plant's innate immune system, inducing systemic acquired resistance (SAR) and local resistance against a broad spectrum of pathogens preprints.orgnih.govresearchgate.netresearchgate.net. SA accumulation is inducible upon infection by various pathogens, treatment with pathogen elicitors, and under stress conditions nih.gov.

Biotic Stress Tolerance

SA is intricately involved in enhancing plant tolerance to biotic stresses, including attacks from pathogens (fungi, bacteria, viruses, oomycetes, nematodes) and insect pests mdpi.comfrontiersin.org. It regulates the activities of various enzymes, such as peroxidase (POD), polyphenol oxidase (PPO), superoxide (B77818) dismutase (SOD), and phenylalanine ammonia (B1221849) lyase (PAL), which are major components of induced plant defense nih.gov.

SAR is an inducible, whole-plant immune response where localized exposure to a pathogen or elicitor confers long-lasting, broad-spectrum resistance against subsequent infections throughout the plant preprints.orgnih.govmdpi.comresearchgate.net. The this compound signaling cascade is pivotal to SAR activation preprints.org. SA accumulates in both infected and uninfected tissues, albeit to a lesser extent in the latter, and its long-distance mobility is essential for SAR mdpi.comfrontiersin.org. Exogenous application of SA or its analogs, such as 1,2,3-benzothiadiazole-7-carbothioic acid (BTH), can induce SAR without an actual infection mdpi.com.

A key player in the SA-defense response pathway and SAR is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein frontiersin.org. NPR1 acts as a master key in the plant defense signaling network, mediating crosstalk between SA and jasmonic acid/ethylene (B1197577) (JA/ET) responses frontiersin.org. Arabidopsis npr1 mutants exhibit increased disease susceptibility and reduced SAR-triggered PR gene expression frontiersin.org. SA also induces the synthesis of Isochorismate Synthase 1 (ICS1), a key enzyme in SA production, which is regulated by transcription factors like SAR Deficient 1 (SARD1) and CBP60g, crucial for SA synthesis and SAR nih.gov.

Pathogenesis-Related (PR) proteins are produced in plants in response to pathogen attacks and are induced as part of systemic acquired resistance wikipedia.org. Infections activate genes that produce PR proteins, some of which are antimicrobial, directly attacking pathogen cell walls, while others function as signals to spread information about the infection wikipedia.org. This compound plays a direct role in inducing the production of these proteins frontiersin.orgwikipedia.org. For instance, spraying tobacco plants with SA induces the synthesis of PR-1 mRNAs and inhibits the systemic multiplication of viruses like alfalfa mosaic virus (AlMV) microbiologyresearch.orgresearchgate.net. PR1 proteins are considered crucial molecular markers for heightened plant defense due to SAR induction frontiersin.org.

SA is an effective defense against biotrophic pathogens, which require living host tissue conicet.gov.arfrontiersin.org. It can inhibit fungal spore germination and mycelial growth, as observed in co-cultivation studies of wheat calli with bunt (Tilletia caries) and smut (Ustilago tritici) pathogens tandfonline.com. SA treatment can lead to the formation of hypersensitive reaction zones in plant tissues interacting with fungal mycelium tandfonline.com. However, some phytopathogenic microbes, such as powdery mildew fungi (Erysiphe quercicola), have evolved strategies to circumvent SA-mediated resistance by employing effector proteins that hydrolyze chorismate, a precursor of SA, thereby inhibiting SA biosynthesis asm.org.

This compound's volatile derivatives, particularly methyl salicylate (B1505791) (MeSA), play a significant role in indirect plant defense by attracting the natural enemies of insect herbivores nih.govuni-lj.sifrontiersin.org. MeSA is a phenolic signal produced by plants, often induced by insect feeding, and can function as an attractant for predatory species like parasitic wasps and ladybird beetles (coccinellids) nih.govuni-lj.sifrontiersin.orgoup.commdpi.com. This attraction can lead to enhanced pest control in agricultural settings nih.govoup.com. For example, studies have shown that MeSA can repel aphids like Rhopalosiphum padi and Aphis fabae from host plants frontiersin.orgoup.com. MeSA also acts as a mobile signal for SAR via its reconversion to SA in the plant frontiersin.org.

Abiotic Stress Tolerance

This compound is a multifaceted molecule that significantly enhances plant tolerance to a wide range of abiotic stresses, including drought, salinity, heavy metals, and temperature extremes (heat and cold) mdpi.comnih.govfrontiersin.orgtaylorfrancis.commdpi.comagrifoodscience.comfrontiersin.org. SA's role in abiotic stress tolerance involves modulating various physiological and biochemical processes, including the antioxidant defense system, photosynthesis, and maintaining cell membrane stability mdpi.comnih.govfrontiersin.orgtaylorfrancis.comnih.govnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org.

Drought Stress Tolerance: SA application improves plant ability to alleviate the adverse effects of drought. It enhances photosynthetic performance, maintains membrane permeability, induces stress proteins, and boosts the activity of antioxidant enzymes nih.govfrontiersin.orgnih.gov. For instance, in winter wheat, SA treatment significantly improved photosynthetic rate, stomatal conductance, and carboxylation efficiency under drought conditions nih.gov. It also increased superoxide dismutase (SOD) and catalase (CAT) activity, and polyphenol oxidase (PPO) activity in drought-stressed plants nih.gov.

| Parameter | Drought Stress (Untreated) | SA-Treated Drought Stress | Improvement due to SA (%) nih.gov |

| Membrane Electrolyte Leakage | Increased | Reduced | Not specified, but ameliorated nih.gov |

| Lipid Peroxidation | Increased | Reduced | Not specified, but ameliorated nih.gov |

| Leaf Chlorophyll (B73375) Content | Decreased | Increased | Not specified, but ameliorated nih.gov |

| Photosynthetic Rate (Pn) | Decreased | Increased | Significant improvement nih.gov |

| Stomatal Conductance (gs) | Decreased | Increased | 91.6% nih.gov |

| Carboxylation Efficiency (Ci) | Decreased | Increased | Significant improvement nih.gov |

| Transpiration Rate | Decreased | Increased | Significant improvement nih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | Increased | 42.16% nih.gov |

| Catalase (CAT) Activity | Decreased | Increased | 56.6% nih.gov |

| Polyphenol Oxidase (PPO) Activity | Decreased | Increased | 18.18% nih.gov |

Salinity Stress Tolerance: SA mitigates the adverse effects of salt stress by activating photosynthesis, protecting morphological structures, and enhancing the antioxidant system nih.govfrontiersin.orgresearchgate.nettandfonline.com. It helps regulate ion balance, maintain cell membrane integrity, and modulate the antioxidative system mdpi.com. In Dianthus superbus, exogenous SA improved growth, photosynthesis, and antioxidant enzyme activity under moderate salt stress frontiersin.org. Similarly, in mungbean, SA treatment enhanced photosynthetic pigment concentration, chlorophyll a fluorescence, protein, proline, and antioxidant enzyme activities under salt stress, leading to increased salt tolerance tandfonline.com.

| Parameter (Mungbean, Var. 155) tandfonline.com | Control | 100 mM NaCl | SA + 100 mM NaCl | 200 mM NaCl | SA + 200 mM NaCl |

| Chlorophyll a Concentration (%) | 52 | Not specified | 49 | Not specified | 42 |

| Chlorophyll b Concentration (%) | 52 | Not specified | 49 | Not specified | 42 |

| Peroxidase (POD) Activity | Lower | Increased | Higher | Increased | Higher |

| Catalase (CAT) Activity | Lower | Increased | Higher | Increased | Higher |

| MDA Content | Lower | 38% | Lower | 34% | Lower |

Heavy Metal Stress Tolerance: SA enhances plant tolerance to heavy metal stress by modulating metabolite levels, including antioxidant defense cascade components, secondary metabolites, osmolytes, and metal chelation mechanisms mdpi.com. It promotes the activation of the antioxidant defense system and helps reduce heavy metal loads mdpi.comresearchgate.netnih.gov. SA treatment has been shown to mitigate cadmium (Cd) stress in plants like Brassica juncea and lettuce, enhancing growth, photosynthesis, and reducing reactive oxygen species (ROS) levels by strengthening the antioxidant defense system and stabilizing plant membranes frontiersin.orgnih.gov. It also reduces the uptake and transport of heavy metals like Cd frontiersin.org.

Temperature Stress Tolerance (Heat and Cold): SA plays a vital role in plant thermotolerance nih.govfrontiersin.orgtaylorfrancis.commdpi.comnih.govresearchgate.netimrpress.com. Under heat stress, SA enhances antioxidant defense, protects photosynthetic machinery, and improves water uptake processes mdpi.comfrontiersin.orgnih.govresearchgate.netimrpress.com. In fenugreek (Trigonella foenum-graecum), SA completely mitigated the negative impacts of high-temperature stress (40 °C for 24 h), reducing electrolyte leakage and oxidative damage nih.gov. SA also induces the biosynthesis of cold-resistant proteins and regulates ROS levels by enhancing antioxidant enzymes during chilling stress, thereby increasing chilling tolerance in plants like maize, rice, and cucumber nih.govmdpi.com.

UV-B and Ozone Stress Responses

This compound plays a significant role in mediating plant responses to environmental stressors such as UV-B radiation and ozone. Endogenous SA levels have been observed to increase in plants subjected to UV-B exposure. zobodat.at SA can mitigate oxidative stress induced by UV-A, UV-B, and UV-C radiation by activating antioxidant enzymes. encyclopedia.pub Furthermore, UV radiation activates SA-dependent defense mechanisms, enhancing plant resistance to pathogen attacks. encyclopedia.pub

Ozone, a prominent photochemical oxidant, causes substantial damage to plants by entering mesophyll cells and reacting with cellular components, leading to the generation of reactive oxygen species (ROS). frontiersin.orgresearchgate.net SA is a key regulatory molecule in plant tolerance to ozone stress, acting as a signal that promotes molecular and physiological adjustments. frontiersin.orgresearchgate.net It is essential for potentiating antioxidant responses, maintaining cellular redox homeostasis, and activating processes to counter hypersensitive cell death and ozone sensitivity. zobodat.atfrontiersin.orgnih.gov SA contributes to maintaining plant growth and development by stimulating the glutathione (B108866) (GSH)-biosynthetic pathway. frontiersin.orgfrontiersin.org In Arabidopsis thaliana exposed to ozone, SA is involved in the accumulation of defense-related transcripts and the induction of resistance. frontiersin.orgnih.gov

SA also integrates into signaling networks with other phytohormones, such as jasmonic acid (JA) and ethylene (ET), in ozone-exposed plants. frontiersin.orgresearchgate.net Specifically, SA and ethylene can collaboratively regulate ozone-induced cell death. frontiersin.org The accumulation of SA in ozone-exposed plants can be promoted by ethylene-mediated regulation of phenylalanine ammonia-lyase (PAL) and chorismate mutase (CM) genes in tobacco. researchgate.net Conversely, SA deficiency, as observed in NahG plants, results in increased ozone sensitivity. encyclopedia.pubnih.gov However, abnormal levels of SA, whether deficient or superfluous, can lead to greater ozone-induced injury. encyclopedia.pub High concentrations of SA can also potentiate an oxidative burst and a cell death pathway, which may contribute to apparent ozone sensitivity. nih.govresearchgate.net

Molecular Mechanisms of this compound Action in Plants

This compound functions as a critical signaling molecule that orchestrates both plant immunity and growth regulation. frontiersin.org Its perception in plants primarily involves the NONEXPRESSOR OF PR GENES1 (NPR1) protein and its paralogs, NPR3 and NPR4. frontiersin.orgfrontiersin.orgnih.gov The binding of SA to NPR1 induces conformational changes in the protein, which subsequently activates SA-mediated transcriptional responses. frontiersin.org NPR1, NPR3, and NPR4 initiate parallel signaling pathways that collectively stimulate the expression of defense-related genes. nih.gov Beyond these core receptors, SA also engages in direct interactions with various other hormones, proteins, and enzymes that are integral to abiotic stress tolerance mechanisms. frontiersin.org

Interaction with Other Phytohormones (e.g., Auxin, Ethylene, Jasmonic Acid, ABA, GA)

This compound's influence on plant physiology is intricately linked to its interactions with other phytohormones, often exhibiting complex synergistic or antagonistic relationships.

Auxin: SA significantly impacts root development by modulating auxin accumulation and transport. frontiersin.org At low concentrations (e.g., below 0.05 mM or 50 µM), exogenous SA promotes auxin accumulation by activating the expression of TRP aminotransferase of Arabidopsis 1 (TAA1) and the auxin efflux protein PIN1, while repressing PIN2 and PIN7. This leads to increased cell division in the outer layers of roots. frontiersin.orgnih.gov Conversely, high SA concentrations (e.g., above 0.05 mM or 50 µM) induce auxin depletion in the root meristem by repressing PIN1, PIN2, and PIN7, thereby inhibiting cell cycle progression and growth processes in roots. frontiersin.orgnih.gov Generally, SA and auxin exhibit an antagonistic relationship, particularly in the regulation of root meristem patterning and lateral root initiation. mdpi.comresearchgate.net Excessive SA accumulation in juvenile plants can enhance defense but may impair early growth by antagonizing auxin signaling. biorxiv.org

Ethylene (ET): SA can inhibit ethylene biogenesis and signaling. For instance, it has been shown to reduce the apical hook angle of etiolated seedlings by antagonizing ET signaling. frontiersin.org This antagonism involves NPR1 directly interacting with ethylene insensitive 3 (EIN3), a core transcription factor of ET, disrupting EIN3's binding to target gene promoters. frontiersin.org SA can also suppress ACC oxidase activity, thereby blocking the conversion of ACC into ethylene. researchgate.netpeerj.com However, SA and ET can also act cooperatively, as seen in the promotion of leaf senescence, where NPR1 interacts with EIN3 to enhance its transcriptional activity. nih.gov Under stress conditions, SA can mitigate ethylene-induced lipid peroxidation and help maintain chlorophyll and carotenoid content. cas.cz

Jasmonic Acid (JA): The SA and JA signaling pathways are frequently antagonistic, representing a crucial balance between growth and defense responses. frontiersin.org While the JA/ET pathway is vital for defense against herbivores, insects, and necrotrophic pathogens, the SA pathway is primarily involved in immunity against biotrophic and hemibiotrophic pathogens. frontiersin.org Despite this general antagonism, SA is also part of signaling networks that integrate JA in ozone-exposed plants. frontiersin.orgresearchgate.net For example, ozone-mediated induction of JA or methyl jasmonate biosynthesis can attenuate SA-dependent lesion initiation. frontiersin.org NPR1 is known to mediate crosstalk between the SA and JA/ET responses. frontiersin.org

Abscisic Acid (ABA): this compound signaling pathways can be connected to both ABA-dependent and ABA-independent pathways in response to various stresses. mdpi.com Pre-treatment with SA has been shown to increase ABA content in the leaves of plants under drought stress, indicating a potential crosstalk between these two hormones. encyclopedia.pub ABA also plays a role in controlling ET and ABA biosynthesis by limiting ABI1 phosphatase activity and regulating ROS homeostasis to induce ozone tolerance. frontiersin.org

Gibberellic Acid (GA): Gibberellic acid promotes plant growth through increased cell division and expansion. frontiersin.orgtandfonline.com Exogenous GA can lead to an increase in SA biosynthesis, suggesting a synergistic relationship in some contexts. frontiersin.orgcabidigitallibrary.orgtandfonline.com However, SA can also antagonize GA in growth regulation, such as inhibiting GA-induced alpha-amylase expression in barley. frontiersin.org More recently, it has been shown that SA inhibits GA signaling to repress plant growth. nih.gov This occurs through the interaction of the SA receptor NPR1 with the GA receptor GID1, which promotes the polyubiquitination and subsequent degradation of GID1. This degradation, in turn, enhances the stability of DELLA proteins, which are negative regulators of GA signaling. nih.govpnas.org

The complex interactions between SA and other phytohormones highlight a finely tuned regulatory network that allows plants to balance growth, development, and stress responses.

Table 1: Key Interactions of this compound with Other Phytohormones

| Phytohormone | SA Interaction Type | Specific Mechanisms/Effects | References |

| Auxin | Antagonistic | Low SA: Activates TAA1 & PIN1, represses PIN2/7, increases root cell division. High SA: Represses PIN1/2/7, depletes auxin, inhibits root growth. | frontiersin.orgnih.govmdpi.comresearchgate.netbiorxiv.org |

| Ethylene (ET) | Antagonistic/Synergistic | Inhibits ET biosynthesis (ACC oxidase), antagonizes ET signaling (NPR1-EIN3 interaction) in apical hook development. Can promote leaf senescence coordinately. Mitigates ET-induced lipid peroxidation. | frontiersin.orgresearchgate.netpeerj.comnih.govcas.cz |

| Jasmonic Acid (JA) | Antagonistic | Balances growth vs. defense. SA pathway for biotrophic pathogens; JA/ET for necrotrophic. Involved in ozone stress signaling. | frontiersin.orgfrontiersin.orgfrontiersin.orgoup.com |

| Abscisic Acid (ABA) | Crosstalk | Linked to ABA-dependent/independent stress pathways. Increases ABA content under drought. | encyclopedia.pubmdpi.com |

| Gibberellic Acid (GA) | Synergistic/Antagonistic | Exogenous GA increases SA biosynthesis. SA inhibits GA signaling by promoting GID1 degradation via NPR1, stabilizing DELLA proteins. | frontiersin.orgcabidigitallibrary.orgtandfonline.comnih.govpnas.orgnih.gov |

Regulation of Stress-Responsive Gene Expression

The regulation of SA-responsive genes is largely mediated by NPR1, which interacts with specific transcription factors, particularly members of the TGA/OBF family of bZIP transcription factors. frontiersin.orgpnas.org These TGA factors bind to the SA-responsive element found in the promoters of defense genes, such as the PR-1 gene. pnas.org SA also intricately interacts with reactive oxygen species (ROS) and glutathione (GSH) in the transcriptional control of defense gene expression. frontiersin.org Beyond direct gene regulation, SA accumulation can induce epigenetic changes, leading to modifications in chromatin structure and subsequent alterations at the transcriptional level. mdpi.com

Activation of Protein Kinases and Transcription Factors

This compound signaling involves the activation of various protein kinases and transcription factors, crucial for transducing stress signals and orchestrating defense responses. SA activates protein kinases that can phosphorylate and subsequently activate transcription factors involved in stress responses. frontiersin.orgmdpi.com Evidence suggests SA's involvement in the regulation of mitogen-activated protein kinases (MAPKs). frontiersin.org For instance, a SA-inducible protein kinase (SIPK) may play a role in SA signaling through NPR1. pnas.org

A key aspect of SA action is its interaction with transcription factors. NPR1, a central SA signaling protein, interacts with members of the TGA/OBF family of bZIP transcription factors. frontiersin.orgpnas.org These TGA factors are known to bind to the SA-responsive element within the promoters of defense genes, such as the PR-1 gene, thereby mediating the SA signal from NPR1 to gene activation. pnas.org Additionally, NPR1 interacts with other transcription factors, including MYC, ETHYLENE INSENSITIVE3 (EIN3), and EIN3-LIKE1, as part of the complex crosstalk between SA and other hormone pathways like jasmonic acid and ethylene. pnas.org

Role of NPR1 in SA-Mediated Growth Regulation and Immunity

NONEXPRESSOR OF PR GENES1 (NPR1) is a master regulator in this compound signaling, playing a pivotal role in both plant immunity and growth regulation. frontiersin.orgpnas.orgresearchgate.net NPR1 is critical for the establishment of systemic acquired resistance (SAR) and acts as a central hub for crosstalk between the SA and jasmonic acid/ethylene (JA/ET) responses. frontiersin.org

Upon pathogen attack or an increase in SA levels, NPR1 oligomers in the cytosol convert into monomers. pnas.org These monomeric forms then translocate to the nucleus, where they regulate the expression of pathogenesis-related (PR) genes, such as PR1, through interactions with TGA transcription factors. pnas.org NPR1 functions as a transcriptional coactivator, essential for the expression of antimicrobial PR genes, thereby conferring broad-spectrum disease resistance. pnas.org NPR1's activity is also modulated by SA-mediated redox changes and phosphorylation. frontiersin.org

Beyond immunity, NPR1 is important for SA-mediated growth regulation, promoting cell division and repressing endoreduplication in leaves. frontiersin.orgresearchgate.net NPR1 can also act as an adaptor for a CUL3-based ubiquitin E3 ligase system, facilitating the ubiquitination and degradation of immune regulators within cytoplasmic biomolecular condensates. pnas.org Furthermore, NPR1 interacts with the gibberellin (GA) receptor GID1, promoting its polyubiquitination and degradation, which links SA signaling to GA-mediated growth repression. nih.govpnas.org This highlights NPR1's dual role in balancing plant growth and defense responses.

SA-Dependent Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a crucial cellular pathway that responds to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). Elevated levels of either endogenous or exogenously applied this compound have been shown to activate the UPR in plants. pnas.org NPR1, known for its role in SA-mediated immune defense, has been identified as a critical modulator of the plant UPR. pnas.org

Upon ER stress, which often induces a reduction in cytosolic redox potential (a condition generally induced by SA), NPR1 translocates to the nucleus. pnas.org In the nucleus, NPR1 interacts with key UPR regulators, specifically bZIP28 and bZIP60, and has been observed to suppress the UPR, sometimes independently of SA. pnas.org Additionally, SA-induced clade I TGA transcription factors, such as TGA1 and TGA4, which interact with NPR1, are implicated in ER stress-related secretion pathways during defense responses. This suggests a potential role for NPR1 in the UPR through its interactions with these transcription factors. pnas.org

Table 2: this compound's Role in Unfolded Protein Response (UPR)

| Aspect of UPR | SA's Influence | NPR1's Role | References |

| UPR Activation | Elevated SA levels (endogenous/exogenous) activate UPR. | Critical modulator of UPR. | pnas.org |

| NPR1 Translocation | ER stress-induced cytosolic redox reduction (often by SA) causes NPR1 nuclear translocation. | Translocates to nucleus upon ER stress. | pnas.org |

| Interaction with UPR Regulators | SA-induced TGA TFs (TGA1/4) interact with NPR1 in ER stress pathways. | Interacts with bZIP28 and bZIP60 to suppress UPR; potential role via TGA TFs. | pnas.org |

Advanced Analytical Methodologies for Salicylic Acid

Chromatographic Techniques for Salicylic (B10762653) Acid Quantification

Chromatographic techniques are fundamental for the accurate quantification of salicylic acid in various matrices, including biological fluids, plant materials, and pharmaceutical formulations. researchgate.net Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods employed for this purpose, offering high sensitivity and specificity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound and its metabolites. researchgate.netnih.gov It is indispensable in studying the metabolism of related compounds, such as aspirin (B1665792), due to its ability to simultaneously measure the parent drug and its metabolites. researchgate.net The versatility of HPLC allows for various detection methods and column technologies to be employed, tailored to the specific analytical requirements.

UV (ultraviolet) detection is a common and robust method for quantifying this compound using HPLC. The analysis relies on this compound's ability to absorb light in the ultraviolet spectrum. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. The maximum UV absorbance for this compound in an eluent is 303 nm. acs.org However, various wavelengths have been successfully used depending on the matrix and potential interferences, such as 235-245 nm, 282 nm, 295 nm, and 340 nm. acs.orgcmes.orgmdpi.com For instance, a rapid HPLC-UV method for plasma samples programmed the detector at 295 nm for this compound determination. oup.com Another method for analyzing commercial shampoos utilized UV detection at 230 nm. researchgate.net In a study quantifying 4'-hydroxydiclofenac with this compound as an inhibitor, a wavelength of 282 nm was chosen as it represented a maximum absorption band for all compounds involved. mdpi.com

Table 1: Examples of HPLC-UV Methods for this compound Quantification

| Matrix | Column | Mobile Phase | Detection Wavelength (nm) | Analyte(s) |

|---|---|---|---|---|

| Plasma | Not Specified | Buffer-methanol (85:15), pH 5.45 | 295 nm | This compound, 2,6-DHBA |

| Sunscreen Cosmetics | Agilent ZORBAX Eclipse XDB-C18 | Methanol (B129727), tetrahydrofuran, and 0.1% formic acid solution (gradient) | 340 nm | This compound esters |

| Rat Liver Microsomes | Reversed phase C18 (SUPELCO) | Low-pressure gradient system | 282 nm | This compound, diclofenac, 4′-hydroxydiclofenac |

| Must and Wine | Not Specified | Not Specified | 235 nm | This compound |

Fluorescence detection offers superior sensitivity and specificity compared to UV detection for the analysis of this compound. researchgate.netacs.org this compound is a naturally fluorescent compound, which makes this detection method particularly suitable. nih.gov This technique is often employed for determining low concentrations of this compound in complex matrices like foods and plant tissues. acs.orgnih.gov A typical method involves excitation at around 300 nm and measuring the emission at approximately 400 nm. acs.org One study for the determination of this compound and its hydroxylated products, 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), utilized fluorescence detection to achieve low detection limits of 1.0 nmol/L for this compound. nih.gov In some applications, a post-column hydrolysis step can be used to convert non-fluorescent precursors, like acetylthis compound, into the fluorescent this compound for detection. acs.orgacs.org

Table 2: Research Findings Using HPLC with Fluorescence Detection

| Analyte(s) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Matrix |

|---|---|---|---|---|

| This compound, Acetylthis compound | 300 | 400 | 0.02 mg/kg (fresh foods) | Foods |

| This compound, 2,3-DHBA, 2,5-DHBA | Not Specified | Not Specified | 1.0 nmol/L (SA) | Photolysis System |

| This compound, Salicin (B1681394) | Not Specified | Not Specified | Not Specified | Plant Extracts |

| This compound | Not Specified | 425 | Not Specified | Pharmaceutical Tablets |

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of this compound. stackexchange.com In this technique, a nonpolar stationary phase, typically a C18 column, is used with a more polar mobile phase, often a mixture of water and a solvent like acetonitrile or methanol. nih.govstackexchange.com For acidic compounds like this compound, the mobile phase is usually acidified with an agent such as formic acid, phosphoric acid, or trifluoroacetic acid. stackexchange.comsielc.com This acidification suppresses the ionization of the carboxyl group, forcing the equilibrium to the more nonpolar acid form, which results in better retention, sharper peaks, and more reproducible retention times. stackexchange.comscielo.br A gradient reversed-phase HPLC analysis was developed for the direct measurement of this compound along with its glycine and glucuronide conjugates in human plasma and urine. nih.gov Another RP-HPLC method was established for the simultaneous determination of aspirin and this compound in various tablet forms. oup.com

Table 3: Parameters in Reversed-Phase HPLC Methods for this compound

| Stationary Phase | Mobile Phase Components | Purpose of Acidification | Typical Analytes |

|---|---|---|---|

| C18 | Water, Acetonitrile, Orthophosphoric acid | Suppress ionization | Acetylthis compound, this compound |

| C18 | Water, Methanol | Suppress ionization | This compound and its conjugates (SU, SAPG, SUPG) |

| Not Specified | Acidic Ethanol | Extraction and separation | Aspirin, this compound |